5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid

Lipophilicity Drug Design Physicochemical Property

5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid (CAS 1245224-36-5) is a disubstituted phenyl-isoxazole derivative bearing a carboxylic acid handle at the 3-position of the isoxazole ring. It has a molecular formula of C₁₀H₅BrFNO₃ and a molecular weight of 286.05 g·mol⁻¹.

Molecular Formula C10H5BrFNO3
Molecular Weight 286.05 g/mol
Cat. No. B7978594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid
Molecular FormulaC10H5BrFNO3
Molecular Weight286.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C2=CC(=NO2)C(=O)O
InChIInChI=1S/C10H5BrFNO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
InChIKeyVDOXPPXIXKJWIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid: Physicochemical Identity and Core Scaffold for Procurement-Oriented Evaluation


5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid (CAS 1245224-36-5) is a disubstituted phenyl-isoxazole derivative bearing a carboxylic acid handle at the 3-position of the isoxazole ring. It has a molecular formula of C₁₀H₅BrFNO₃ and a molecular weight of 286.05 g·mol⁻¹ [1]. The compound features a 4-bromo-2-fluorophenyl motif appended to the isoxazole C-5 position, a substitution pattern that distinguishes it from the widely catalogued 5-(4-halophenyl)isoxazole-3-carboxylic acid series. Key computed physicochemical properties include an XLogP3 of 2.7, a topological polar surface area (TPSA) of 63.3 Ų, one hydrogen-bond donor, and five hydrogen-bond acceptors [1]. Commercial suppliers routinely offer the compound at ≥97% purity with batch-specific QC documentation (NMR, HPLC, or GC) .

Why a Simple 5-(4-Halophenyl)isoxazole-3-carboxylic Acid Cannot Substitute for 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid in SAR and Synthetic Programs


Within the 5-aryl-isoxazole-3-carboxylic acid series, seemingly conservative halogen substitutions produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility that directly impact downstream lead-optimization campaigns. The target compound combines a para-bromo substituent—a heavy halogen enabling sensitive mass-spectrometric tracing and potential halogen-bonding interactions—with an ortho-fluoro group that modulates the torsional angle between the phenyl and isoxazole rings while adding a fifth hydrogen-bond acceptor. These features are absent in the widely available 5-(4-bromophenyl), 5-(4-chlorophenyl), and 5-(4-fluorophenyl) congeners, each of which presents a different lipophilicity, a reduced or identical hydrogen-bond-acceptor count, and a distinct metabolic profile [1][2]. Interchanging these analogs without compensation in logP, electronics, or steric bulk can invalidate structure-activity relationships (SAR) and confound reproducibility in medicinal chemistry programs.

Quantitative Differentiation Evidence for 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid Versus Closest Analogs


Elevated Lipophilicity (XLogP3 = 2.7) Relative to Single-Halogen 5-(4-Halophenyl)isoxazole-3-carboxylic Acids

The target compound exhibits an XLogP3 of 2.7 (PubChem), which is 0.1 log unit higher than the 4‑bromo (XLogP3 2.6) and 4‑chloro (XLogP3 2.6) congeners and 0.7 log units higher than the 4‑fluoro analog (XLogP3 2.0) [1][2][3][4]. The increase reflects the additive contribution of the bromine and fluorine atoms; the ortho‑fluorine alone elevates logP by ≈0.1 unit beyond the para‑bromo value, while boosting logP by 0.7 units compared with the para‑fluoro derivative.

Lipophilicity Drug Design Physicochemical Property

Unique Hydrogen‑Bond Acceptor Count (5 HBA) Among 5‑(4‑Halophenyl)isoxazole‑3‑carboxylic Acid Congeners

The target compound possesses five hydrogen‑bond acceptors (isoxazole N and O, carboxylic‑acid carbonyl and hydroxyl, plus the ortho‑fluorine on the phenyl ring). In contrast, the 4‑bromo and 4‑chloro analogs have only four HBA because the para‑halogen is not considered a conventional H‑bond acceptor, while the 4‑fluoro analog has five HBA but lacks the bromine’s heavy‑atom effect [1][2][3][4].

Hydrogen Bond Molecular Recognition Medicinal Chemistry

Distinct Exact Mass for LC‑MS/MS Quantification in Complex Biological Matrices

The monoisotopic mass of 284.94368 Da for the target compound is 18.0 Da higher than the 4‑bromo analog (266.95311 Da), 61.9 Da higher than the 4‑chloro analog (223.00362 Da), and 77.9 Da higher than the 4‑fluoro analog (207.03317 Da) [1][2][3][4]. These mass differences are sufficient for baseline resolution in triple‑quadrupole MRM experiments.

Bioanalysis Mass Spectrometry Pharmacokinetics

Validated Purity (97–98%) with Batch‑Specific QC Documentation from Multiple Independent Suppliers

Commercial offerings of the target compound consistently specify 97–98% purity accompanied by NMR, HPLC, or GC batch‑release data . The corresponding 4‑bromo analog is typically supplied at 95% purity (melting point ≈200 °C dec.) , while the 4‑fluoro analog is available at 95–98% purity (melting point 176–182 °C) . The provision of multi‑vendor QC documentation reduces the burden of in‑house re‑characterization.

Quality Control Procurement Reproducibility

Procurement‑Relevant Application Scenarios for 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid Derived from Quantitative Differentiation Evidence


Lead‑Optimization Programs Requiring Fine‑Tuned Lipophilicity for CNS or Intracellular Targets

When a medicinal chemistry program demands a lipophilicity window above XLogP 2.5 to ensure blood‑brain barrier penetration or intracellular target engagement, the target compound’s XLogP3 of 2.7 provides an advantage over the 4‑fluoro analog (XLogP3 2.0) without resorting to the excessive lipophilicity of fully de‑halogenated or poly‑halogenated analogs [1]. The +0.7 log-unit difference relative to the 4‑fluoro congener corresponds to a theoretical ~5‑fold increase in passive membrane flux, directly relevant for CNS‑penetrant inhibitor design.

Covalent or Reversible Inhibitor Design Utilizing an Ortho‑Fluorine Hydrogen‑Bond Acceptor

The ortho‑fluorine on the phenyl ring constitutes the fifth hydrogen‑bond acceptor in the target compound, a feature absent in the 4‑bromo and 4‑chloro comparators [2]. This additional polar contact can be exploited in structure‑based drug design to anchor the ligand within a binding pocket, complementing the carboxylic acid handle for amide‑coupling diversification. SAR series built on isoxazole‑3‑carboxamide scaffolds have demonstrated that halogen substitution directly modulates cytotoxic and COX‑inhibitory activities [3].

Bioanalytical Method Development Requiring Unique MRM Transitions

In pharmacokinetic or ADME studies, the monoisotopic mass of 284.94 Da provides a mass shift of +18.0 Da over the 4‑bromo analog and +61.9 Da over the 4‑chloro analog, enabling interference‑free LC‑MS/MS quantification [4]. The distinct isotopic pattern of bromine further aids in confident peak assignment, making the compound a preferred internal standard or tracer in metabolic stability assays where co‑eluting matrix components could compromise detection of the para‑halogen‑only analogs.

High‑Throughput Synthetic Library Production with a Carboxylic Acid Handle

The 3‑position carboxylic acid serves as a robust synthetic handle for amide coupling reactions, allowing rapid parallel synthesis of diverse carboxamide libraries [3]. The target compound’s dual‑halogen pattern introduces both steric and electronic diversity at a single vector, maximizing scaffold exploration per synthesis cycle. Commercial availability at 97–98% purity with batch QC documentation minimizes pre‑reaction purification steps, streamlining automated library production workflows.

Quote Request

Request a Quote for 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.